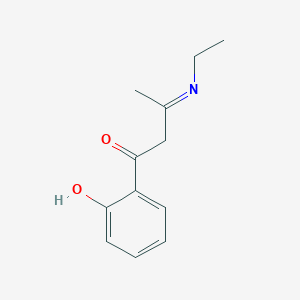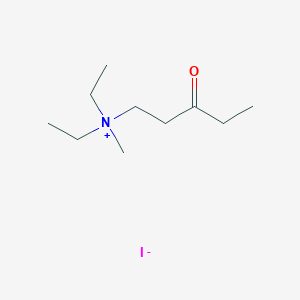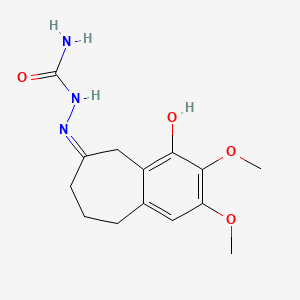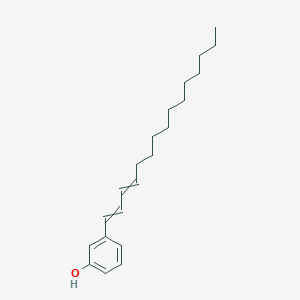
4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, known for their significant roles in medicinal chemistry and material science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxy-substituted precursors with sulfur-containing reagents, followed by cyclization to form the thiophene ring. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale.
化学反应分析
Types of Reactions: 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophenes.
科学研究应用
4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism by which 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or signaling pathways.
相似化合物的比较
Thiophene: The parent compound, lacking the ethoxy substitution.
2,3-Dihydrothiophene: A reduced form of thiophene with similar structural features.
4-Methoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: A closely related compound with a methoxy group instead of an ethoxy group.
Uniqueness: 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
40226-90-2 |
|---|---|
分子式 |
C6H10O3S |
分子量 |
162.21 g/mol |
IUPAC 名称 |
4-ethoxy-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H10O3S/c1-2-9-6-3-4-10(7,8)5-6/h5H,2-4H2,1H3 |
InChI 键 |
MKNYFTRFBMRAJQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CS(=O)(=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)

![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)




